N-BENZYL-N'-CYCLOHEXYL-N-(2-{[(CYCLOHEXYLAMINO)CARBOTHIOYL]AMINO}ETHYL)THIOUREA
Overview
Description
N-benzyl-N’-cyclohexyl-N-(2-{[(cyclohexylamino)carbonothioyl]amino}ethyl)thiourea is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-cyclohexyl-N-(2-{[(cyclohexylamino)carbonothioyl]amino}ethyl)thiourea typically involves the reaction of benzylamine, cyclohexylamine, and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: Benzylamine reacts with carbon disulfide to form benzyl isothiocyanate.
Step 2: Cyclohexylamine is then added to the reaction mixture, leading to the formation of N-benzyl-N’-cyclohexylthiourea.
Step 3: The final step involves the reaction of N-benzyl-N’-cyclohexylthiourea with 2-aminoethylamine to yield N-benzyl-N’-cyclohexyl-N-(2-{[(cyclohexylamino)carbonothioyl]amino}ethyl)thiourea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-cyclohexyl-N-(2-{[(cyclohexylamino)carbonothioyl]amino}ethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted thioureas.
Scientific Research Applications
N-benzyl-N’-cyclohexyl-N-(2-{[(cyclohexylamino)carbonothioyl]amino}ethyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N-benzyl-N’-cyclohexyl-N-(2-{[(cyclohexylamino)carbonothioyl]amino}ethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N’-cyclohexylthiourea
- N-cyclohexyl-N’-(2-{[(cyclohexylamino)carbonothioyl]amino}ethyl)thiourea
Uniqueness
N-benzyl-N’-cyclohexyl-N-(2-{[(cyclohexylamino)carbonothioyl]amino}ethyl)thiourea is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to form stable complexes with enzymes and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
1-benzyl-3-cyclohexyl-1-[2-(cyclohexylcarbamothioylamino)ethyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4S2/c28-22(25-20-12-6-2-7-13-20)24-16-17-27(18-19-10-4-1-5-11-19)23(29)26-21-14-8-3-9-15-21/h1,4-5,10-11,20-21H,2-3,6-9,12-18H2,(H,26,29)(H2,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYDENYCZJMSAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCCN(CC2=CC=CC=C2)C(=S)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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